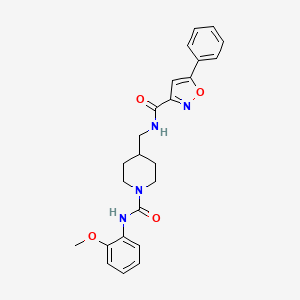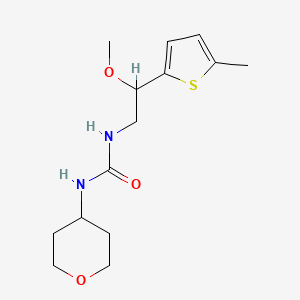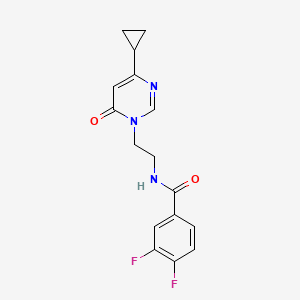
Methyl 3-hydroxy-5-phenylbenzoate
Übersicht
Beschreibung
Methyl 3-hydroxy-5-phenylbenzoate is an organic compound with the molecular formula C14H12O3 and a molecular weight of 228.25 g/mol . It belongs to the family of methyl benzoates and is known for its unique structural properties, which include a hydroxyl group and a phenyl group attached to a benzoate core . This compound is used in various scientific research applications due to its versatile chemical properties.
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxy-5-phenylbenzoate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-5-phenylbenzoate can be synthesized through a Suzuki-Miyaura coupling reaction. This involves the reaction of methyl 3-bromo-5-hydroxybenzoate with phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K3PO4 in an anhydrous DMF solvent at 100°C for 14 hours .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-hydroxy-5-phenylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Electrophilic reagents like Br2 (Bromine) or NO2+ (Nitronium ion) can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of methyl 3-oxo-5-phenylbenzoate.
Reduction: Formation of methyl 3-hydroxy-5-phenylbenzyl alcohol.
Substitution: Formation of various substituted phenyl derivatives.
Wirkmechanismus
The mechanism of action of methyl 3-hydroxy-5-phenylbenzoate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to specific targets . These interactions can modulate enzymatic activities and cellular processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-hydroxybenzoate
- Methyl 4-hydroxybenzoate
- Methyl 3-phenylbenzoate
Comparison: Methyl 3-hydroxy-5-phenylbenzoate is unique due to the presence of both a hydroxyl group and a phenyl group on the benzoate core. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications . Compared to similar compounds, it offers a broader range of applications in scientific research and industry .
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-5-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)12-7-11(8-13(15)9-12)10-5-3-2-4-6-10/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBJYTHKCQRAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-benzyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2419549.png)





![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2419556.png)

![[(4R,8aS)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanamine](/img/structure/B2419558.png)
![N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2419563.png)
![2-{[1,1'-biphenyl]-4-yl}-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2419566.png)
![1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2419567.png)


